2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c15-24(21,22)11-6-4-10(5-7-11)16-13(20)9-23-14-18-17-12-3-1-2-8-19(12)14/h1-8H,9H2,(H,16,20)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBNTJCHSIXPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Hydrazinopyridine Derivatives
A widely adopted strategy involves cyclizing 2-hydrazinopyridine precursors with carbonyl compounds. For example, reaction of 2-hydrazinopyridine with ethyl acetoacetate under acidic conditions yields the triazolopyridine scaffold.
Procedure :
One-Pot Multicomponent Approaches
Recent advances utilize one-pot reactions to streamline synthesis. A three-component system employing 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and β-ketoesters achieves the triazolopyridine core in a single step.
Optimized Conditions :
- Catalyst: Aminopropyltriethoxysilane (APTS, 10 mol%).
- Solvent: Ethanol, reflux for 24 hours.
- Yield: 75–82% for derivatives with electron-withdrawing substituents.
Synthesis of the N-(4-Sulfamoylphenyl)acetamide Moiety
Direct Sulfamoylation of 4-Aminophenylacetamide
Procedure :
Coupling Preformed Sulfamoylphenylamines
Alternative routes involve synthesizing 4-sulfamoylaniline first, followed by acetylation:
- React 4-nitroaniline with SO₂Cl₂ to form 4-nitrophenylsulfamoyl chloride.
- Reduce the nitro group to amine using H₂/Pd-C.
- Acetylate with chloroacetyl chloride in THF.
Yield : 70% overall.
Final Assembly and Purification
Convergent Synthesis Pathway
Catalytic Enhancements
Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) improve efficiency under solvent-free conditions:
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and intercalate DNA
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as kinases and DNA. The compound can inhibit kinase activity by binding to the active site, preventing phosphorylation and subsequent signal transduction pathways . Additionally, it can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their kinase inhibition properties.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds also contain a triazole ring and have shown potential as DNA intercalators and anticancer agents.
Uniqueness
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide is unique due to its specific combination of a triazolopyridine moiety and a sulfamoylphenylacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide is a compound belonging to the class of triazolopyridine derivatives. This compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its unique structural features contribute to its potential therapeutic effects, making it a subject of interest in medicinal chemistry and drug discovery.
Structural Characteristics
The compound's structure includes:
- Triazolopyridine core : Known for diverse biological activities.
- Thioether linkage : Enhances interaction with biological targets.
- Sulfamoylphenylacetamide moiety : Contributes to its pharmacological profile.
Anticancer Properties
Research indicates that this compound acts as a kinase inhibitor. It has shown efficacy against various cancer cell lines by inhibiting c-Met kinase, which is crucial for cell growth and differentiation. This inhibition leads to:
- Apoptosis : Programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevents cancer cell proliferation.
In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and MCF7, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.2 | c-Met inhibition |
| MCF7 | 7.8 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown promising results in inhibiting bacterial growth. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Preliminary results indicate that it can reduce the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
-
Study on Anticancer Activity :
A study evaluated the anticancer effects of the compound on different cancer lines. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent. -
Antimicrobial Evaluation :
In another study, the compound was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The triazolopyridine core enhances binding affinity to target proteins.
- The sulfamoyl group contributes to solubility and bioavailability.
- Variations in substituents on the phenyl ring impact potency and selectivity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
